3,5,8,3',4',5'-Hexamethoxy-6,7-methylenedioxyflavone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8,3’,4’,5’-Hexamethoxy-6,7-methylenedioxyflavone typically involves the methoxylation of flavonoid precursors. The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the methoxylation process . The specific steps and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation reactions under controlled conditions to ensure consistency and quality. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-purity product suitable for research and application .
Chemical Reactions Analysis
Types of Reactions
3,5,8,3’,4’,5’-Hexamethoxy-6,7-methylenedioxyflavone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
3,5,8,3’,4’,5’-Hexamethoxy-6,7-methylenedioxyflavone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5,8,3’,4’,5’-Hexamethoxy-6,7-methylenedioxyflavone involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and methylenedioxy bridge play a crucial role in its ability to modulate biological activities. It may exert its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
3,5,6,7,8,3’-Hexamethoxy-4’,5’-methylenedioxyflavone: Similar structure but with different positions of methoxy groups.
Nobiletin: A flavonoid with similar methoxy and methylenedioxy groups but different overall structure.
Uniqueness
3,5,8,3’,4’,5’-Hexamethoxy-6,7-methylenedioxyflavone is unique due to its specific arrangement of methoxy groups and the methylenedioxy bridge, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C22H22O10 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4,7,9-trimethoxy-6-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C22H22O10/c1-24-11-7-10(8-12(25-2)16(11)26-3)15-19(28-5)14(23)13-17(27-4)21-22(31-9-30-21)20(29-6)18(13)32-15/h7-8H,9H2,1-6H3 |
InChI Key |
HJYMRTVKQHJJQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C4C(=C3OC)OCO4)OC)OC |
Origin of Product |
United States |
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